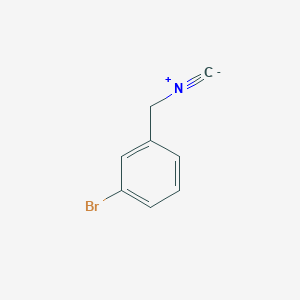

1-bromo-3-(isocyanomethyl)benzene

Description

1-Bromo-3-(isocyanomethyl)benzene is a brominated aromatic compound featuring an isocyanomethyl (-CH$_2$N≡C) substituent at the meta position relative to the bromine atom. The following analysis instead focuses on structurally analogous bromobenzenes with diverse substituents, offering insights into how substituent identity influences physicochemical properties and reactivity .

Properties

IUPAC Name |

1-bromo-3-(isocyanomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSSIZVWBFJCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299599 | |

| Record name | 1-Bromo-3-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-84-7 | |

| Record name | 1-Bromo-3-(isocyanomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(isocyanomethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(isocyanomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The isocyanomethyl group can undergo oxidation to form corresponding isocyanates or reduction to yield amines.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium hydroxide or primary amines in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed:

- Substituted benzene derivatives

- Isocyanates

- Amines

- Biaryl compounds

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-(isocyanomethyl)benzene serves as a versatile building block in various synthetic pathways and applications:

Organic Synthesis

- Building Block for Complex Molecules: It is used in the synthesis of more intricate organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as amines or hydroxides, facilitating the creation of diverse derivatives.

Medicinal Chemistry

- Development of Bioactive Molecules: The compound is explored for its potential in developing new therapeutic agents. Its structure allows it to interact with biological targets, making it a candidate for antimicrobial agents . Studies indicate that derivatives of bromo-substituted benzene compounds exhibit significant antimicrobial properties against various pathogens, enhancing its relevance in medicinal chemistry.

Material Science

- Production of Specialty Chemicals: It is utilized in creating materials with specific properties, such as polymers and coatings. The unique reactivity of the isocyanomethyl group can be exploited to form cross-linked structures or modify existing materials.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

- Antimicrobial Activity Study: Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. This property can be attributed to their ability to interact with microbial targets, potentially leading to new antibacterial and antifungal agents .

- Synthetic Pathway Optimization: High-throughput experimentation has been employed to optimize reaction conditions for synthesizing derivatives of this compound. This approach has led to the successful development of various products with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-bromo-3-(isocyanomethyl)benzene depends on its chemical reactivity and the nature of its interactions with other molecules. The bromine atom and the isocyanomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison highlights bromobenzenes with substituents at the 3-position, emphasizing molecular features, physical properties, and reactivity trends.

Structural and Functional Group Variations

Reactivity in Cross-Coupling Reactions

- 1-Bromo-3-(isopropyldimethylsilyl)benzene : Demonstrated poor yields in Suzuki-Miyaura couplings due to rapid consumption of the bromine substituent. Replacement with an iodo analog improved yield to 89%, highlighting the critical role of leaving group ability (Br vs. I) .

- 1-Bromo-3-isopropylbenzene : Bulky isopropyl groups hinder coupling efficiency, requiring optimized catalysts or elevated temperatures .

- 1-Bromo-3-(methylsulfonyl)benzene : Electron-withdrawing sulfonyl groups activate the benzene ring toward nucleophilic aromatic substitution, diverging from the cross-coupling pathways typical of alkyl-substituted analogs .

Biological Activity

1-Bromo-3-(isocyanomethyl)benzene (CAS No. 602261-84-7) is an organic compound characterized by the presence of a bromine atom and an isocyanomethyl group attached to a benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and material science.

- Molecular Formula : C9H8BrN

- Molecular Weight : 212.06 g/mol

- State at Room Temperature : Solid

The compound's structure can be represented by the InChI code: InChI=1S/C9H8BrN/c10-8-4-2-1-3-5-9(8)11-6-7/h1-5H,6H2. The presence of the isocyanomethyl group is significant as it may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of bromo-substituted benzene compounds, including this compound, exhibit significant antimicrobial properties. Similar compounds have been shown to possess activity against various pathogens, including bacteria and fungi. The isocyanomethyl group may facilitate interactions with microbial targets, enhancing efficacy.

The biological activity of this compound can be attributed to its ability to interact with nucleophiles and electrophiles, which may lead to the inhibition of key biological processes in pathogens. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(chloromethyl)benzene | C8H8BrCl | Contains chlorine instead of an isocyanomethyl group, affecting reactivity. |

| 1-Bromo-3-methylbenzene | C7H7Br | A simpler structure lacking functional groups that enhance reactivity. |

| 1-Bromo-3-isothiocyanatomethylbenzene | C9H8BrN2S | Contains a thiocyanate group, providing different chemical properties and activities. |

| 1-Bromo-3-isocyano(tosyl)methylbenzene | C15H12BrNO2S | Features a tosyl group that enhances solubility and reactivity in certain conditions. |

The specific combination of bromine and isocyanomethyl functionalities in this compound may lead to distinctive chemical behavior and biological activity compared to other similar compounds.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of various bromo-substituted benzene derivatives found that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The research highlighted the potential for developing new antibacterial agents from such compounds due to their unique structural features.

Synthesis and Evaluation

The synthesis of this compound has been explored through various methods involving nucleophilic substitutions and coupling reactions. These synthetic pathways not only provide insights into its chemical reactivity but also enable the production of derivatives that could enhance its biological activity.

Q & A

Q. How can the synthesis of 1-bromo-3-(isocyanomethyl)benzene be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of starting materials and reaction conditions. For brominated aromatic compounds, a multi-step approach is often employed:

- Step 1: Introduce the isocyanomethyl group via Mannich reaction or Ugi reaction, using formaldehyde and isocyanide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Bromination at the meta position can be achieved using N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) in anhydrous CHCl₃ at 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (~65–75%) is achievable by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: The isocyanomethyl group (–CH₂N≡C) shows distinct signals:

- ¹H NMR: Singlet at δ ~4.2–4.5 ppm (–CH₂–).

- ¹³C NMR: δ ~120–125 ppm (N≡C carbon) .

- IR Spectroscopy: Sharp peak at ~2150 cm⁻¹ (C≡N stretch) confirms the isocyanide group .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the theoretical mass (C₈H₇BrN: 212.97 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How does the isocyanomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The isocyanomethyl group (–CH₂N≡C) is electron-withdrawing, activating the bromine atom for nucleophilic substitution (SNAr). For example:

- Amination: React with NH₃/MeOH at 60°C to yield 3-(isocyanomethyl)aniline. Monitor by TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .

- Cross-Coupling: Use Pd(PPh₃)₄ with arylboronic acids (Suzuki coupling) to replace Br with aryl groups. Optimize ligand ratios (1:2 Pd:ligand) to suppress side reactions from the isocyanide .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

Methodological Answer: Discrepancies arise from solvent and temperature effects. Systematic studies show:

- Stability in Protic Solvents: Degrades rapidly in H₂O/MeOH (pH <3) due to hydrolysis of the isocyanide to –CH₂NH₂.

- Stability in Aprotic Solvents: Stable in DMF or THF at 25°C for >48 hours.

Recommended Protocol: Use anhydrous solvents, store at –20°C, and avoid prolonged exposure to light .

Q. What role does the bromine atom play in facilitating cross-coupling reactions?

Methodological Answer: The Br atom acts as a leaving group in Pd-catalyzed reactions:

- Buchwald-Hartwig Amination: React with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ to form C–N bonds. Yields >80% achieved at 100°C in toluene .

- Sonogashira Coupling: Substitute Br with alkynes using CuI/Pd(PPh₃)₂Cl₂. The isocyanomethyl group remains intact under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.